molecular formula C21H26Cl2N4O2 B610504 RMC-4550 CAS No. 2172651-73-7

RMC-4550

Cat. No.: B610504
CAS No.: 2172651-73-7
M. Wt: 437.4 g/mol
InChI Key: IKUYEYLZXGGCRD-ORAYPTAESA-N
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Description

RMC-4550 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, which plays a crucial role in the RAS-MAPK signaling pathway. This pathway is involved in cell growth, differentiation, and survival. This compound has shown promise in preclinical studies for its potential to inhibit tumor growth and modulate immune responses in the tumor microenvironment .

Mechanism of Action

Target of Action

The primary target of RMC-4550 is the protein tyrosine phosphatase SHP2 . SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase and scaffold protein . It is a convergent signal transduction node that integrates growth factor signals from multiple receptors to promote activation of RAS and its downstream effectors .

Mode of Action

This compound inhibits purified, activated full-length human SHP2 with an IC50 of 1.55 nM, and has a cellular IC50 of 39 nM in PC9 cells with a pERK readout . It has no detectable inhibitory activity up to 10 µM against the catalytic domain of SHP2, a panel of 14 additional protein phosphatases, and a panel of 468 protein kinases .

Biochemical Pathways

This compound affects the RAS/MAPK pathway . By inhibiting SHP2, it suppresses MAPK pathway signaling and increases apoptotic dependency on BCL2 . This leads to increased sensitivity to BCL2 inhibitors, suggesting a potential synergistic effect when used in combination with such drugs .

Pharmacokinetics

This compound exhibits low to moderate cross-species in vitro intrinsic clearance (3.6-24 µL/min/million cells) in hepatocytes . It has a high passive permeability (458 nm/s) and an efflux ratio of 1 . These ADME properties translate into favorable pharmacokinetic profiles in preclinical species . This compound has moderate to high bioavailability and has a half-life amenable for once-daily oral administration .

Result of Action

In the EGFR-driven KYSE-520 human esophageal cancer xenograft model, this compound showed dose-dependent efficacy consistent with target modulation, assessed by phospho-ERK inhibition in tumors . It is well-tolerated at doses that achieved maximal and sustained efficacy in this model .

Action Environment

In the tumor microenvironment, inhibition of SHP2 by this compound modulates T-cell infiltrates similar to checkpoint blockade . It also drives direct, selective depletion of protumorigenic M2 macrophages via attenuation of CSF1 receptor signaling and increases M1 macrophages via a mechanism independent of CD8+ T cells or IFNγ . These shifts in polarized macrophage populations favor antitumor immunity .

Biochemical Analysis

Biochemical Properties

RMC-4550 inhibits purified, activated full-length human SHP2 with an IC50 of 1.55 nM, and has a cellular IC50 of 39 nM in PC9 cells with a pERK readout . It has no detectable inhibitory activity up to 10 µM against the catalytic domain of SHP2, a panel of 14 additional protein phosphatases, and a panel of 468 protein kinases .

Cellular Effects

This compound has been shown to induce antitumor immunity, with effects equivalent to or greater than those resulting from checkpoint blockade . In the tumor microenvironment, inhibition of SHP2 modulated T-cell infiltrates similar to checkpoint blockade . Furthermore, this compound drove direct, selective depletion of protumorigenic M2 macrophages via attenuation of CSF1 receptor signaling and increased M1 macrophages via a mechanism independent of CD8+ T cells or IFNγ .

Molecular Mechanism

This compound works by allosterically inhibiting SHP2 . SHP2 is a positive transducer of receptor tyrosine kinase (RTK) signaling, and this compound acts upstream of RAS and promotes RTK-mediated RAS nucleotide exchange and activation, likely through a scaffolding interaction with SOS1 .

Temporal Effects in Laboratory Settings

This compound exhibits low to moderate cross-species in vitro intrinsic clearance (3.6-24 µL/min/million cells) in hepatocytes, a high passive permeability (458 nm/s), and efflux ratio of 1 . The ADME properties translate into favorable pharmacokinetic profiles in preclinical species .

Dosage Effects in Animal Models

In the EGFR-driven KYSE-520 human esophageal cancer xenograft model, a dose-dependent efficacy consistent with target modulation was observed, assessed by phospho-ERK inhibition in tumors . This compound is well tolerated at doses that achieved maximal and sustained efficacy in this model .

Metabolic Pathways

Given its role as an inhibitor of SHP2, it likely impacts pathways involving receptor tyrosine kinase (RTK) signaling .

Transport and Distribution

It exhibits a high passive permeability (458 nm/s) and efflux ratio of 1, suggesting it can readily cross cell membranes .

Subcellular Localization

Given its role as an inhibitor of SHP2, it likely localizes to areas where SHP2 and its associated signaling pathways are active .

Preparation Methods

Scientific Research Applications

Efficacy in Cancer Models

  • Acute Myeloid Leukemia (AML) :
    • RMC-4550 demonstrated effectiveness against FLT3 and KIT mutant AML cell lines. It reduced cell viability and modulated pro-apoptotic and anti-apoptotic protein expressions, enhancing the sensitivity of these cells to other therapies like venetoclax .
    • In vivo studies showed significant reductions in white blood cells and improved health outcomes in mouse models with established myeloproliferative neoplasms (MPN) treated with this compound .
  • Non-Small Cell Lung Cancer (NSCLC) :
    • In combination with RMC-4998, a G12C-selective RAS inhibitor, this compound effectively inhibited tumor growth and reshaped the tumor microenvironment (TME) to enhance immune responses against tumors .
  • Pancreatic Ductal Adenocarcinoma (PDAC) :
    • Studies indicated that combining this compound with LY3214996 led to greater inhibition of MAPK pathway activity compared to either drug alone, showing potential for enhanced therapeutic efficacy in KRAS mutant PDAC models .

Immunomodulatory Effects

This compound not only targets tumor cells but also modulates the immune microenvironment. It has been shown to:

  • Induce antitumor immunity comparable to checkpoint inhibitors by altering T-cell infiltrates and macrophage populations within tumors .
  • Promote the depletion of protumorigenic M2 macrophages while increasing M1 macrophages, contributing to an overall antitumor immune response .

Data Summary

Application Area Model Type Key Findings
Acute Myeloid LeukemiaCell lines & mouse modelReduced cell viability in FLT3/KIT mutants; improved health outcomes in MPN models .
Non-Small Cell Lung CancerMouse modelEnhanced tumor growth inhibition when combined with RMC-4998; reshaped TME for better immune response .
Pancreatic Ductal AdenocarcinomaMouse modelSynergistic effects observed with LY3214996; significant tumor volume reduction .

Biological Activity

RMC-4550 is a novel allosteric inhibitor of the protein tyrosine phosphatase SHP2, which has emerged as a significant target in cancer therapy due to its role in promoting oncogenic signaling pathways, particularly in tumors with mutations in RAS and other related pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic implications.

This compound acts primarily by inhibiting SHP2, a key regulator of the RAS/MAPK signaling pathway. By disrupting SHP2's function, this compound effectively decouples the RAS pathway from external growth signals, leading to reduced tumor cell proliferation and increased apoptosis in various cancer cell lines. The compound has shown potent inhibition of SHP2 activity with an IC50 value of approximately 0.58 nM .

In Vitro Studies

This compound has demonstrated significant efficacy across multiple cancer types, including lung, melanoma, colorectal, and pancreatic cancers. In vitro studies showed that this compound inhibited cell growth and induced apoptosis in cancer cell lines harboring various mutations associated with aggressive tumor behavior:

  • Cell Lines Tested :
    • NCI-H358 (Lung, KRASG12C)
    • MIA PaCa-2 (Pancreas, KRASG12C)
    • Other lines with BRAF mutations.

The treatment led to a marked reduction in RAS-GTP levels and downstream signaling markers such as phosphorylated ERK (pERK), indicating effective blockade of the MAPK pathway .

In Vivo Studies

In vivo experiments using patient-derived xenograft (PDX) models have further validated the antitumor activity of this compound. Notably:

  • Tumor Types : Non-small-cell lung cancers with SHP2-sensitive mutations.
  • Results : Tumor growth was significantly inhibited or even regressed in some cases. Mice treated with this compound experienced minimal side effects compared to traditional therapies .

Combination Therapies

This compound has shown enhanced efficacy when combined with other therapeutic agents. For instance:

  • Combination with JAK2 Inhibitors : In myeloproliferative neoplasm (MPN) cell lines, this compound combined with ruxolitinib resulted in significantly enhanced growth inhibition compared to either agent alone .
  • Checkpoint Blockade : The compound not only inhibits tumor growth but also modulates the immune microenvironment by promoting antitumor immunity. It induces changes in macrophage polarization and T-cell infiltration similar to checkpoint inhibitors .

Case Studies and Clinical Implications

The promising preclinical findings have led to ongoing clinical investigations into the use of this compound for treating various cancers characterized by SHP2 dependency. Early-phase clinical trials are focusing on its safety profile and efficacy as a monotherapy and in combination with other agents.

Data Summary

The following table summarizes key findings from studies involving this compound:

Study TypeCancer TypeKey FindingsReference
In VitroLung, PancreaticInhibition of cell proliferation; induction of apoptosis
PDX ModelsNon-Small Cell LungTumor regression observed; minimal side effects
Combination TherapyMyeloproliferative NeoplasmsEnhanced inhibition when combined with JAK2 inhibitors
Immune ModulationVarious CancersIncreased T-cell infiltration; M1 macrophage polarization

Properties

IUPAC Name

[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUYEYLZXGGCRD-ORAYPTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172651-73-7
Record name RMC-4550
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172651737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RMC-4550
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6NVG4EXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.